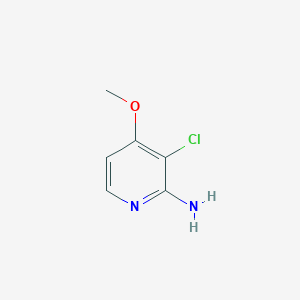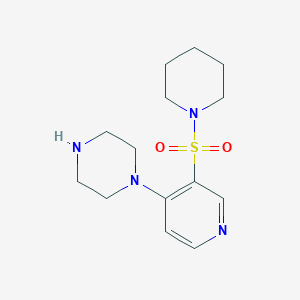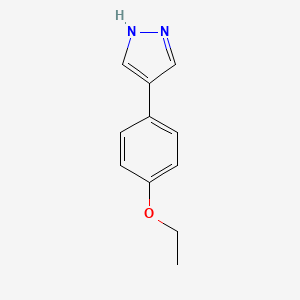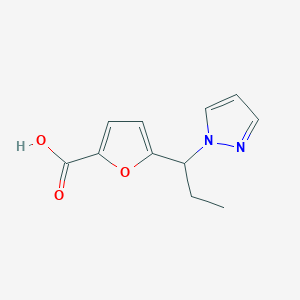
5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid is a heterocyclic compound that features both a furan and a pyrazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both furan and pyrazole rings in its structure makes it a versatile molecule with unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with 1-(1H-pyrazol-1-yl)propyl derivatives under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-methanol.
Substitution: Nitrated or halogenated pyrazole derivatives.
Scientific Research Applications
5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactivity of its furan and pyrazole moieties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
Uniqueness
5-(1-(1H-Pyrazol-1-yl)propyl)furan-2-carboxylic acid is unique due to the specific positioning of the pyrazole and furan rings, which imparts distinct chemical reactivity and biological activity. The presence of the carboxylic acid group also allows for further functionalization, making it a versatile intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-(1-pyrazol-1-ylpropyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-2-8(13-7-3-6-12-13)9-4-5-10(16-9)11(14)15/h3-8H,2H2,1H3,(H,14,15) |
InChI Key |
JOSCVRKLDKBZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(O1)C(=O)O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





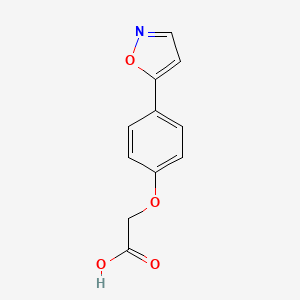
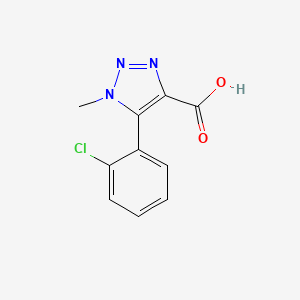
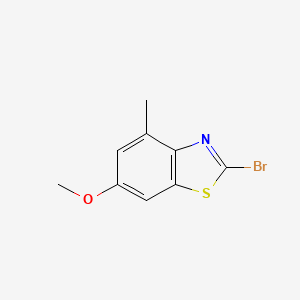
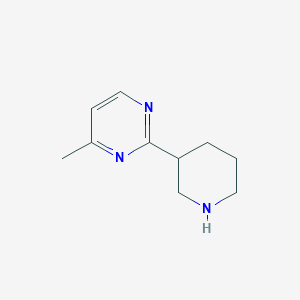

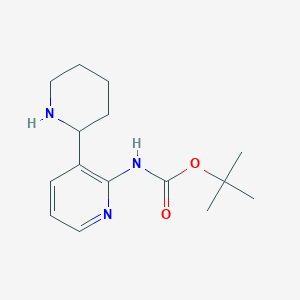
![4-(Piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B15059088.png)
